N-(3-Cyano-4,5,6,7-tetrahydro-2-benzothienyl)-3-phenylpropanamide

Description

Structural Characterization

Molecular Architecture and IUPAC Nomenclature

The compound’s systematic name is derived from its core structural components:

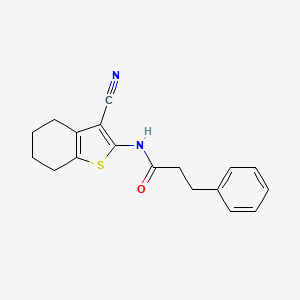

- Benzothiophene scaffold : A fused bicyclic system consisting of a benzene ring and a thiophene ring.

- Cyano substituent : Positioned at the 3-carbon of the benzothiophene ring.

- Propanamide linker : Connects the benzothiophene moiety to a phenyl group.

The molecular formula is C₁₈H₁₈N₂OS , with a molecular weight of 310.41 g/mol (CAS 321945-24-8). The SMILES notation O=C(NC1=C(C#N)C(CCCC2)=C2S1)CCC3=CC=CC=C3 reflects the connectivity of functional groups.

| Property | Value |

|---|---|

| CAS Number | 321945-24-8 |

| Molecular Formula | C₁₈H₁₈N₂OS |

| Molecular Weight | 310.41 g/mol |

| SMILES Code | O=C(NC1=C(C#N)C(CCCC2)=C2S1)CCC3=CC=CC=C3 |

The structure comprises:

- Tetrahydrobenzothiophene core : A partially saturated benzothiophene ring (positions 4–7) with a cyano group at position 3.

- Propanamide bridge : A three-carbon chain linking the benzothiophene nitrogen to a phenyl group via an amide bond.

Crystallographic Analysis and Conformational Studies

No direct crystallographic data are available in the provided sources. However, the compound’s structural rigidity—due to the fused benzothiophene ring and conjugated amide bond—suggests potential for ordered crystallization. Conformational analysis would likely focus on:

- Torsional angles : Between the propanamide chain and the benzothiophene ring.

- Hydrogen bonding : Involving the amide N–H group and nearby electronegative atoms.

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance (NMR) Spectral Analysis

While specific NMR data for this compound are not reported in the sources, its spectral features can be inferred from analogous structures:

- ¹H NMR :

- Propanamide chain : Signals for methylene protons adjacent to the amide group (~δ 2.5–3.5 ppm).

- Phenyl group : Aromatic protons in the range δ 6.8–7.4 ppm.

- Benzothiophene : Protons on the tetrahydro ring (δ 1.5–3.2 ppm) and aromatic protons (δ 6.2–7.1 ppm).

- ¹³C NMR : Distinct peaks for the cyano carbon (~δ 110–120 ppm), amide carbonyl (~δ 165–170 ppm), and aromatic carbons (~δ 120–150 ppm).

Infrared (IR) Vibrational Fingerprinting

Key IR absorption bands expected for this compound include:

| Functional Group | Wavenumber Range (cm⁻¹) |

|---|---|

| N–H (amide) | 3300–3350 |

| C=O (amide) | 1650–1700 |

| C≡N (cyano) | 2200–2250 |

| Aromatic C–H | 3000–3100 |

These assignments align with general IR patterns for amides and aromatic systems.

Mass Spectrometric Fragmentation Patterns

The molecular ion peak (M⁺) at m/z 310.1 (C₁₈H₁₈N₂OS) would dominate the mass spectrum. Fragmentation pathways may include:

- Loss of the phenylpropanamide group : Generating a fragment at m/z 156.1 (C₇H₆NS).

- Cleavage of the amide bond : Yielding ions corresponding to the benzothiophene-cyano moiety and phenylpropanoic acid.

Properties

IUPAC Name |

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-phenylpropanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2OS/c19-12-15-14-8-4-5-9-16(14)22-18(15)20-17(21)11-10-13-6-2-1-3-7-13/h1-3,6-7H,4-5,8-11H2,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFULSLXRHNJOEO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=C(S2)NC(=O)CCC3=CC=CC=C3)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-Cyano-4,5,6,7-tetrahydro-2-benzothienyl)-3-phenylpropanamide is a compound that has garnered attention for its potential biological activities, particularly as an inhibitor of specific kinases. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is , with a structure that includes a benzothienyl moiety and a cyano group, which are critical for its biological activity. Its synthesis has been reported to yield satisfactory results using standard organic chemistry protocols .

The primary mechanism of action for N-(3-Cyano-4,5,6,7-tetrahydro-2-benzothienyl)-3-phenylpropanamide involves the inhibition of Jun N-terminal kinases (JNK) 2 and 3. These kinases are part of the mitogen-activated protein kinase (MAPK) signaling pathways, which are crucial in regulating various cellular processes including apoptosis and inflammation.

Inhibition Potency

Research indicates that this compound exhibits potent inhibitory activity against JNK3 with a pIC50 value of approximately 6.7 and similar potency against JNK2 (pIC50 6.5). Notably, it shows selectivity over JNK1 and other MAPK family members such as p38α and ERK2 . This selectivity is attributed to unique binding interactions within the ATP-binding site of these kinases.

In Vitro Studies

In vitro studies have demonstrated that N-(3-Cyano-4,5,6,7-tetrahydro-2-benzothienyl)-3-phenylpropanamide effectively reduces cellular proliferation in cancer cell lines through its action on JNK pathways. The compound's anti-proliferative effects were evaluated using standard MTT assays where it showed significant dose-dependent inhibition .

Anti-inflammatory Potential

Molecular docking studies suggest that the compound may also act as an anti-inflammatory agent by inhibiting 5-lipoxygenase (5-LOX), an enzyme involved in leukotriene biosynthesis. The binding energy calculations indicated a strong affinity for 5-LOX compared to COX-2 inhibitors like Celecoxib .

Case Studies

- Cancer Cell Lines : In studies involving various cancer cell lines (e.g., breast and lung cancer), treatment with N-(3-Cyano-4,5,6,7-tetrahydro-2-benzothienyl)-3-phenylpropanamide resulted in a marked decrease in cell viability and induction of apoptosis.

- Inflammatory Models : In animal models of inflammation, administration of this compound led to reduced markers of inflammation and improved clinical scores compared to controls.

Comparative Binding Affinity Data

The following table summarizes the binding affinities of N-(3-Cyano-4,5,6,7-tetrahydro-2-benzothienyl)-3-phenylpropanamide compared to other known inhibitors:

| Compound | Target | Binding Energy (kcal/mol) | Ki (nM) |

|---|---|---|---|

| N-(3-Cyano-4,5,6,7-tetrahydro-2-benzothienyl)-3-phenylpropanamide | JNK2 | -8.5 | 807.43 |

| N-(3-Cyano-4,5,6,7-tetrahydro-2-benzothienyl)-3-phenylpropanamide | JNK3 | -8.0 | 925.65 |

| Celecoxib | COX-2 | -12.3 | 12.23 |

| Licofelone | 5-LOX | -8.73 | 443.88 |

Q & A

Q. What are the recommended methods for synthesizing N-(3-Cyano-4,5,6,7-tetrahydro-2-benzothienyl)-3-phenylpropanamide in laboratory settings?

The synthesis involves multi-step organic reactions, starting with the preparation of the benzothienyl core followed by cyano group introduction and coupling with 3-phenylpropanamide derivatives. Computational reaction path search methods based on quantum chemical calculations can optimize intermediates and conditions, reducing trial-and-error approaches . Post-synthesis purification should employ column chromatography, with solvent selection guided by polarity parameters (e.g., UV-Vis λmax ~255 nm, as observed in structurally related compounds) .

Q. How should researchers characterize the structural integrity of this compound?

Use a combination of:

- NMR (1H/13C) for backbone verification.

- Mass spectrometry for molecular weight confirmation.

- UV-Vis spectroscopy (λmax ~255 nm) to assess electronic properties .

- X-ray crystallography if crystalline forms are obtainable, following protocols from advanced analytical chemistry methodologies .

Q. What safety protocols are critical when handling this compound?

Q. How can researchers design initial biological activity screenings for this compound?

Employ high-throughput screening (HTS) assays targeting receptors or enzymes relevant to the compound’s hypothesized mechanism. Use factorial design to test variables like concentration ranges (e.g., 1 nM–100 µM) and solvent systems (e.g., DMSO/PBS mixtures) . Validate hits with dose-response curves and orthogonal assays (e.g., fluorescence-based vs. colorimetric readouts) .

Advanced Research Questions

Q. How can computational strategies predict this compound’s interaction with biological targets?

Combine molecular docking (e.g., AutoDock/Vina) with molecular dynamics simulations to assess binding stability and conformational changes. Validate predictions using experimental techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). ICReDD’s integrated workflows, which link quantum chemical calculations with experimental validation, provide a robust framework for such studies .

Q. What methodologies resolve contradictions in reported bioactivity data?

- Apply factorial design to isolate confounding variables (e.g., assay temperature, cell line variability) .

- Use meta-analysis to reconcile disparate datasets, incorporating statistical tools like hierarchical clustering or Bayesian inference .

- Cross-validate results using orthogonal analytical techniques (e.g., LC-MS vs. NMR for metabolite identification) .

Q. How can reaction yields for derivatives of this compound be optimized?

Implement Design of Experiments (DoE) to evaluate factors such as catalyst loading (e.g., 1–5 mol%), temperature (e.g., 60–100°C), and solvent composition. Use response surface methodology to identify optimal conditions, supported by real-time monitoring via HPLC or inline IR spectroscopy .

Q. What approaches assess the compound’s stability under experimental conditions?

Conduct accelerated stability studies using:

Q. How can researchers model the environmental impact of this compound?

Use quantitative structure-activity relationship (QSAR) models to predict ecotoxicity (e.g., aquatic LC50 values). Validate with acute toxicity assays in model organisms (e.g., Daphnia magna), referencing protocols from environmental chemistry literature .

Q. What advanced techniques validate synthetic intermediates during multi-step synthesis?

Apply tandem mass spectrometry (MS/MS) for fragment ion analysis and in situ FTIR to monitor reaction progress. For chiral intermediates, use chiral HPLC or circular dichroism (CD) spectroscopy, following methodologies detailed in analytical chemistry frameworks .

Featured Recommendations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.